Cas no 2402-78-0 (2,6-Dichloropyridine)

2,6-Dichloropyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-Dichloropyridine
- 26DCLPY
- AURORA KA-6495
- 2,6-dichloro-pyridin
- Pyridine, 2,6-dichloro-
- 2,6-Dichloropyridinr
- 2.6-Dichloropyridine
- 2,5-DICHLOROANILINE
- 2,6-Cl2C5H3N
- 2,6-dichloro-pyridine
- 2,6-Dichlor-pyridin
- EINECS 219-282-3
- Pyridine,2,6-dichloro
- NCGC00357195-01
- NSC 76606
- NSC76606
- 2,6-Dichloropyridine, 98%
- CS-W020060
- NSC-76606
- 2,6-bis(chloranyl)pyridine
- DTXSID2051895
- NS00021908
- CCRIS 1727
- AKOS000119521
- FG-0497
- BP-13085
- AC-907/25014035
- F0001-0822
- CAS-2402-78-0
- A817044
- W-107355
- MFCD00006244
- WM26PC2SBW
- WLN: T6NJ BG FG
- UNII-WM26PC2SBW
- BRN 0108664
- D0410
- Tox21_303965
- DTXCID0030457
- SCHEMBL58195
- AB00664
- AM81282
- STR00304
- EN300-21389
- 2,6-dichlorpyridine
- 2402-78-0
- FT-0610629
- CHEMBL3561947
- AC-2466
- D77867
- DB-023844
- Pyridine, 2,6dichloro
- STK802304
-
- MDL: MFCD00006244
- インチ: 1S/C5H3Cl2N/c6-4-2-1-3-5(7)8-4/h1-3H
- InChIKey: FILKGCRCWDMBKA-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC(=C1)Cl)Cl
- BRN: 108664
計算された属性
- せいみつぶんしりょう: 146.96400
- どういたいしつりょう: 146.964
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 68.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 12.9A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.5159 (rough estimate)
- ゆうかいてん: 85.0 to 87.0 deg-C
- ふってん: 212°C(lit.)
- フラッシュポイント: 110 ºC
- 屈折率: 1.5500 (estimate)
- PH値: 6-7 (H2O, 20℃)(saturated solution)
- ようかいど: methanol: 50 mg/mL, clear
- すいようせい: <1 g/L (20 ºC)
- PSA: 12.89000
- LogP: 2.38840
- ようかいせい: 不溶性
2,6-Dichloropyridine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301
- 警告文: P301+P310
- 危険物輸送番号:UN 2811 6.1/PG 2
- WGKドイツ:1
- 危険カテゴリコード: 25
- セキュリティの説明: S36/37/39-S45-S37/39-S26
- RTECS番号:US8400000
-
危険物標識:
- 危険レベル:6.1
- セキュリティ用語:6.1
- 危険レベル:6.1
- 包装グループ:III
- TSCA:Yes
- 包装カテゴリ:III
- リスク用語:R22; R36/37/38
- ちょぞうじょうけん:Store at room temperature
- 包装等級:III
2,6-Dichloropyridine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,6-Dichloropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21389-50.0g |
2,6-dichloropyridine |
2402-78-0 | 95% | 50.0g |
$50.0 | 2023-07-08 | |
Enamine | EN300-21389-1.0g |
2,6-dichloropyridine |
2402-78-0 | 95% | 1.0g |
$26.0 | 2023-07-08 | |
Enamine | EN300-21389-2.5g |
2,6-dichloropyridine |
2402-78-0 | 95% | 2.5g |
$27.0 | 2023-09-16 | |
Apollo Scientific | OR1491-100g |
2,6-Dichloropyridine |
2402-78-0 | 98% | 100g |
£15.00 | 2025-02-19 | |
Apollo Scientific | OR1491-500g |
2,6-Dichloropyridine |
2402-78-0 | 98% | 500g |
£48.00 | 2025-02-19 | |
Life Chemicals | F0001-0822-2.5g |
2,6-dichloropyridine |
2402-78-0 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017401-100g |
2,6-Dichloropyridine |
2402-78-0 | 97% | 100g |
¥29 | 2024-05-24 | |
eNovation Chemicals LLC | D402821-100g |
2,6-Dichloropyridine |
2402-78-0 | 97% | 100g |
$180 | 2024-06-05 | |
Life Chemicals | F0001-0822-1g |
2,6-dichloropyridine |
2402-78-0 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105924-100g |
2,6-Dichloropyridine |
2402-78-0 | 97% | 100g |
¥93.90 | 2023-09-03 |
2,6-Dichloropyridine サプライヤー
2,6-Dichloropyridine 関連文献
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Motowo Yamaguchi,Takashi Kumano,Dai Masui,Takamichi Yamagishi Chem. Commun. 2004 798
-
Bo Yang,Thomas A. Manz RSC Adv. 2016 6 88189
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3. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VI. The nitration of pyridines in the 3-position as free bases and as conjugate acidsC. D. Johnson,A. R. Katritzky,B. J. Ridgewell,M. Viney J. Chem. Soc. B 1967 1204
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A. Escande,D. L. Crossley,J. Cid,I. A. Cade,I. Vitorica-Yrezabal,M. J. Ingleson Dalton Trans. 2016 45 17160
-
Sebastian Reimann,Peter Ehlers,Lars Ohlendorf,Peter Langer Org. Biomol. Chem. 2017 15 1510
-
6. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part VI. The nitration of pyridines in the 3-position as free bases and as conjugate acidsC. D. Johnson,A. R. Katritzky,B. J. Ridgewell,M. Viney J. Chem. Soc. B 1967 1204
-
7. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part IX. General form of rate profiles for acid-catalysed hydrogen exchange as illustrated by substituted aminopyridinesG. P. Bean,C. D. Johnson,A. R. Katritzky,B. J. Ridgewell,A. M. White J. Chem. Soc. B 1967 1219
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8. The mechanism of the electrophilic substitution of heteroaromatic compounds. Part IX. General form of rate profiles for acid-catalysed hydrogen exchange as illustrated by substituted aminopyridinesG. P. Bean,C. D. Johnson,A. R. Katritzky,B. J. Ridgewell,A. M. White J. Chem. Soc. B 1967 1219
-
Sebastian Reimann,Peter Ehlers,Lars Ohlendorf,Peter Langer Org. Biomol. Chem. 2017 15 1510
-
Sebastian Reimann,Silvio Parpart,Peter Ehlers,Muhammad Sharif,Anke Spannenberg,Peter Langer Org. Biomol. Chem. 2015 13 6832
2,6-Dichloropyridineに関する追加情報
Recent Advances in the Application of 2,6-Dichloropyridine (CAS: 2402-78-0) in Chemical Biology and Pharmaceutical Research
2,6-Dichloropyridine (CAS: 2402-78-0) is a versatile heterocyclic compound that has garnered significant attention in recent years due to its wide-ranging applications in chemical biology and pharmaceutical research. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including agrochemicals, pharmaceuticals, and materials science applications. Recent studies have highlighted its role in the development of novel drug candidates and its utility in organic synthesis methodologies.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2,6-Dichloropyridine as a key building block in the synthesis of potent kinase inhibitors. The researchers utilized its chlorinated pyridine core to develop selective inhibitors targeting tyrosine kinases implicated in cancer progression. The study reported improved pharmacokinetic properties and reduced off-target effects compared to previous generations of inhibitors, marking a significant advancement in targeted cancer therapies.
In the field of materials science, a recent breakthrough published in Advanced Materials (2024) showcased the application of 2,6-Dichloropyridine in the development of novel organic electronic materials. The compound's ability to undergo selective functionalization at different positions enabled the creation of π-conjugated systems with tunable electronic properties, opening new possibilities for organic semiconductors and optoelectronic devices.
From a synthetic chemistry perspective, several innovative methodologies have emerged that utilize 2,6-Dichloropyridine as a starting material. A 2024 report in Organic Letters described a novel palladium-catalyzed cross-coupling reaction that allows for selective functionalization at the 2-position while preserving the 6-chloro substituent, enabling the efficient synthesis of diverse pyridine derivatives with potential biological activity.
The safety profile and handling considerations of 2,6-Dichloropyridine have also been the subject of recent investigations. A comprehensive toxicological study published in Chemical Research in Toxicology (2023) provided updated data on its acute and chronic exposure effects, along with recommended safety protocols for industrial and laboratory settings. These findings are particularly relevant given the compound's increasing use in pharmaceutical manufacturing.
Looking forward, the unique chemical properties of 2,6-Dichloropyridine continue to inspire new research directions. Current investigations are exploring its potential in the development of antimicrobial agents, with preliminary results showing promising activity against drug-resistant bacterial strains. Additionally, its application in the synthesis of novel PET (positron emission tomography) tracers for medical imaging represents an exciting frontier in diagnostic medicine.
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